4-Phenylpyridine-2-thiocarboxamide
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Overview
Description
4-Phenylpyridine-2-thiocarboxamide is a heterocyclic compound that features a pyridine ring substituted with a phenyl group and a thiocarboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenylpyridine-2-thiocarboxamide typically involves the reaction of 4-phenylpyridine with thiocarboxamide under specific conditions. One common method involves the use of a primary amine with sulfur in refluxing 2-methylpyridine in the presence of catalytic sodium sulfide nonahydrate (Na2S.9H2O). This modified Willgerodt-Kindler reaction yields the desired product with excellent efficiency .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: 4-Phenylpyridine-2-thiocarboxamide undergoes various chemical reactions, including:
Oxidation: The thiocarboxamide group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or thiols.
Substitution: The phenyl and pyridine rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-Phenylpyridine-2-thiocarboxamide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the synthesis of more complex heterocyclic compounds and materials.
Mechanism of Action
The mechanism of action of 4-Phenylpyridine-2-thiocarboxamide involves its interaction with specific molecular targets. The thiocarboxamide group can coordinate with metal ions, forming stable complexes. These complexes can then interact with biological molecules, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the nature of the metal complex formed .
Comparison with Similar Compounds
Pyridine-2-thiocarboxamide: Similar structure but lacks the phenyl group.
4-Phenylpyridine: Lacks the thiocarboxamide group.
2-Phenylpyridine-4-thiocarboxamide: Isomer with different substitution pattern.
Uniqueness: 4-Phenylpyridine-2-thiocarboxamide is unique due to the presence of both the phenyl and thiocarboxamide groups, which confer distinct chemical reactivity and potential for forming metal complexes. This dual functionality makes it a versatile compound in various research and industrial applications .
Properties
IUPAC Name |
4-phenylpyridine-2-carbothioamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2S/c13-12(15)11-8-10(6-7-14-11)9-4-2-1-3-5-9/h1-8H,(H2,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVJKVMYMCJFXAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC=C2)C(=S)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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